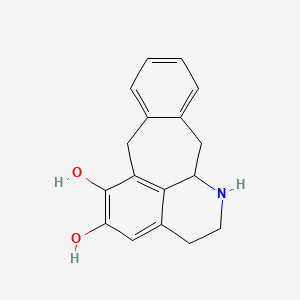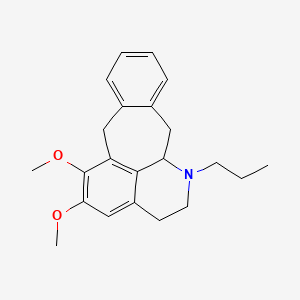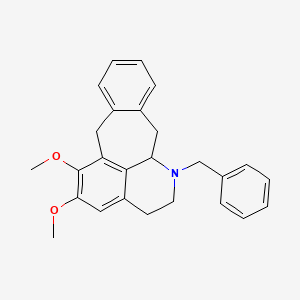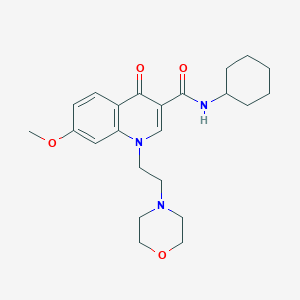![molecular formula C11H14BrN3 B10793734 2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrobromide](/img/structure/B10793734.png)
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrobromide is a chemical compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrobromide salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction of a pyridine derivative with a suitable amine can lead to the formation of the pyrrolopyridine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the pyrrolopyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to downstream effects on cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolo[3,4-b]pyridine derivatives: Another class of pyrrolopyridines with distinct substitution patterns and biological properties.
Uniqueness
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrobromide salt form also enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C11H14BrN3 |
|---|---|
Molekulargewicht |
268.15 g/mol |
IUPAC-Name |
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrobromide |
InChI |
InChI=1S/C11H13N3.BrH/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1;/h1-2,4,6,9,12H,3,5,7H2,(H,13,14);1H |
InChI-Schlüssel |
HCADCMCSEMCZLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C2=CC3=C(N2)N=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide](/img/structure/B10793655.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-4-methylbenzamide](/img/structure/B10793661.png)
![(R)-2-(4-hydroxy-phenyl)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B10793671.png)


![1,6-Dimethyl-1,5,5a,6,7,8-hexahydro-6-aza-benzo[mno]aceanthrylen-1-ol](/img/structure/B10793705.png)
![(S)-6-chloro-2-(pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10793710.png)

![(1R)-2-methyl-9-oxa-2-azapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-5(18),6,8(17),11,13,15-hexaen-10-one](/img/structure/B10793727.png)
![docosanoic acid (R)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester](/img/structure/B10793741.png)
![(R)-10-Methyl-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B10793745.png)
![(R)-10-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B10793747.png)
![(R)-5,6,6a,7-Tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B10793751.png)

